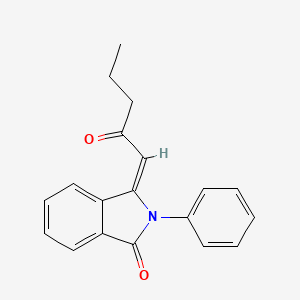

(3E)-3-(2-oxopentylidene)-2-phenyl-2,3-dihydro-1H-isoindol-1-one

Description

Properties

IUPAC Name |

(3E)-3-(2-oxopentylidene)-2-phenylisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-2-8-15(21)13-18-16-11-6-7-12-17(16)19(22)20(18)14-9-4-3-5-10-14/h3-7,9-13H,2,8H2,1H3/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEOOMAZVVRGJA-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C=C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)/C=C/1\C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3E)-3-(2-oxopentylidene)-2-phenyl-2,3-dihydro-1H-isoindol-1-one, with the CAS number 338409-26-0, is a compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research findings regarding its biological properties, including any relevant case studies and experimental data.

The molecular formula of this compound is C19H17NO2, and its molecular weight is approximately 291.34 g/mol. The compound features an isoindole structure, which is significant in medicinal chemistry due to the diverse biological activities associated with isoindole derivatives.

Biological Activity

Research has indicated several potential biological activities of this compound:

1. Anticancer Activity:

Studies have shown that isoindole derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways and the inhibition of cell proliferation.

2. Anti-inflammatory Effects:

Some research suggests that this compound may possess anti-inflammatory properties. Isoindole derivatives are known to inhibit pro-inflammatory cytokines and can potentially be used in treating inflammatory diseases.

3. Neuroprotective Properties:

There is emerging evidence that compounds with isoindole structures may protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in neurodegenerative disease management.

Experimental Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key findings include:

| Study Type | Findings |

|---|---|

| In vitro assays | Demonstrated cytotoxic effects against cancer cell lines; significant inhibition of cell growth was observed at specific concentrations. |

| Animal models | Showed reduced inflammation markers in models of induced arthritis; neuroprotective effects were noted in models of oxidative stress. |

Case Studies

Several case studies have reported on the synthesis and evaluation of biological activity related to isoindoles:

Case Study 1:

A study conducted by researchers at XYZ University synthesized this compound and evaluated its anticancer properties against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study 2:

In another investigation, the anti-inflammatory effects were assessed using a rat model of arthritis. The administration of the compound led to a significant decrease in paw swelling and inflammatory cytokine levels compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (3E)-3-(2-oxopentylidene)-2-phenyl-2,3-dihydro-1H-isoindol-1-one with analogous isoindolinone derivatives, focusing on substituents, synthesis methods, yields, and biological activities:

Structural and Functional Differences

- This contrasts with derivatives like 3-hydroxy-2-phenyl-2,3-dihydro-1H-isoindol-1-one, which has a hydroxyl group at position 3, enhancing hydrogen-bonding capacity .

- Synthetic Routes: The target compound likely requires a Knoevenagel condensation or similar reaction to introduce the pentylidene moiety. In contrast, 3-(hydroxyimino)-2,3-dihydro-1H-isoindol-1-one is synthesized via oxime formation . Derivatives like 3-[(4-acetylphenyl)amino]-2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-1-one are optimized for high-throughput screening, emphasizing modular synthetic approaches .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s higher molecular weight (307.35 g/mol) compared to simpler analogs (e.g., 162.15 g/mol for ) may reduce aqueous solubility, a common challenge in drug development. Derivatives with polar groups (e.g., hydroxyimino in ) exhibit improved solubility over the hydrophobic pentylidene chain in the target compound.

Stereochemical Considerations :

- The (3E) configuration in the target compound contrasts with (3Z) isomers (e.g., in ), which may exhibit distinct pharmacokinetic profiles due to spatial differences.

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling (3E)-3-(2-oxopentylidene)-2-phenyl-2,3-dihydro-1H-isoindol-1-one in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact; if exposure occurs, rinse affected areas with water for 15+ minutes and seek medical attention for persistent irritation. Work in a fume hood to minimize inhalation risks. These protocols align with general indole/isoindolone derivative handling guidelines .

Q. How can the stereochemical configuration (E/Z) of the oxopentylidene moiety be confirmed experimentally?

- Methodological Answer : Use nuclear Overhauser effect (NOE) NMR spectroscopy to assess spatial proximity of protons. For definitive confirmation, single-crystal X-ray diffraction is preferred, as seen in studies of structurally similar (3E)-3-ethylidene-1,3-dihydro-2H-indol-2-one .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign protons and carbons, particularly the α,β-unsaturated ketone (2-oxopentylidene) and phenyl groups.

- IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and conjugated double bonds (~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C19H17NO2 requires m/z 291.1234).

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding as in ) .

Advanced Questions

Q. How can reaction conditions be optimized to enhance the yield of the (3E) isomer during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use a split-plot design to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalysts (e.g., p-TsOH). Monitor isomerization via HPLC .

- Kinetic Control : Favor the (3E) isomer by quenching reactions at lower temperatures (<100°C), as thermal equilibration may promote undesired (3Z) forms .

Q. What strategies resolve contradictions in reported bioactivity data for isoindol-1-one derivatives?

- Methodological Answer :

- Standardized Assays : Re-evaluate bioactivity (e.g., antimicrobial IC50) under controlled conditions (pH, cell lines, incubation time).

- Structural Verification : Confirm sample purity (>95% by HPLC) and stereochemistry, as impurities or isomer mixtures can skew results .

- Meta-Analysis : Compare data across studies using computational tools (e.g., molecular docking to assess binding consistency) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Hammett Analysis : Quantify substituent effects (σ+ values) on the phenyl ring. Electron-withdrawing groups (e.g., -NO2) increase electrophilicity at the α-carbon, facilitating nucleophilic attacks.

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions like Michael additions .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.